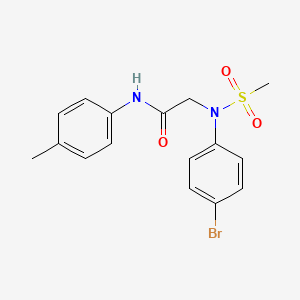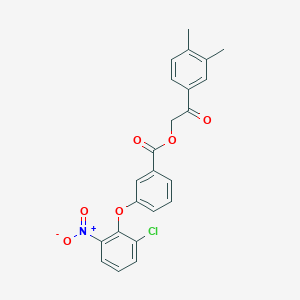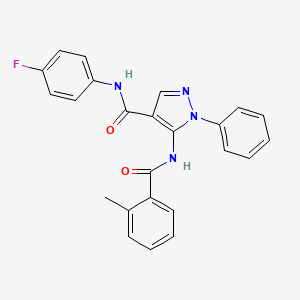
2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, aniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromo group at the para position.
Methylsulfonylation: The brominated aniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the methylsulfonyl group.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or other substituted derivatives.
Applications De Recherche Scientifique
2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methylsulfonyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: Similar structure with a chloro group instead of a bromo group.
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is unique due to the presence of the bromo group, which can participate in specific interactions and reactions that are not possible with other halogens
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(23(2,21)22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNXIBZGMDKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3674842.png)
![N~1~-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674847.png)
![ethyl 2-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3674858.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3674862.png)
![methyl 4-[[(E)-3-[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B3674866.png)
![[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B3674874.png)
![ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3674882.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3674883.png)
![METHYL 2-(5-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B3674884.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B3674896.png)
![5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE](/img/structure/B3674909.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate](/img/structure/B3674920.png)


